12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex heterocyclic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with 2-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to yield the desired quinazolinone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Cu@Fe3O4 magnetic nanoparticles has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A related compound with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities.
2-(2-hydroxyphenyl)-2H-benzotriazoles: Known for their use as UV stabilizers in lacquers and plastics.
Uniqueness
12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique structural features and diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
12-(2-methylphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C21H19N3O/c1-13-7-2-3-8-14(13)20-19-16(10-6-12-18(19)25)23-21-22-15-9-4-5-11-17(15)24(20)21/h2-5,7-9,11,20H,6,10,12H2,1H3,(H,22,23) |
InChI Key |
SESDWBOJAFDTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.